4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a cyanophenyl group and a dicyclohexylphosphanylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyanophenyl intermediate: This step involves the reaction of a suitable aromatic compound with a cyanating agent under controlled conditions to introduce the cyanophenyl group.
Introduction of the dicyclohexylphosphanyl group: This step involves the reaction of the cyanophenyl intermediate with a dicyclohexylphosphanyl reagent, often in the presence of a catalyst to facilitate the formation of the desired product.
Final coupling reaction: The final step involves coupling the intermediate products to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield products with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, where it can facilitate various chemical transformations.
Biology: It may be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism by which 4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile exerts its effects depends on its specific application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. The molecular targets and pathways involved vary based on the specific reaction or process being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-{4-[2-(4-cyanophenyl)vinyl]phenyl}vinyl)benzonitrile: This compound shares a similar cyanophenyl group but differs in its overall structure and functional groups.
1,1-di(4-cyanophenyl)-2,2-diphenylethene: Another compound with a cyanophenyl group, but with different substituents and structural features.
Uniqueness
4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile is unique due to the presence of the dicyclohexylphosphanyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific coordination chemistry and electronic characteristics.
Eigenschaften
Molekularformel |
C38H37N2P |
---|---|
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile |
InChI |
InChI=1S/C38H37N2P/c39-26-28-18-22-30(23-19-28)34-15-9-16-35(31-24-20-29(27-40)21-25-31)38(34)36-14-7-8-17-37(36)41(32-10-3-1-4-11-32)33-12-5-2-6-13-33/h7-9,14-25,32-33H,1-6,10-13H2 |
InChI-Schlüssel |
NIOVNPWWIGQWHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC=C(C=C5)C#N)C6=CC=C(C=C6)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.